Methyl[2-(pyrimidin-2-yl)ethyl]amine dihydrochloride

Solubility Salt formulation Assay reproducibility

Methyl[2-(pyrimidin-2-yl)ethyl]amine dihydrochloride (CAS 2155852-29-0, molecular formula C₇H₁₃Cl₂N₃, molecular weight 210.10 g/mol) is a pyrimidine-based arylalkylamine supplied as a dihydrochloride salt for enhanced aqueous solubility and handling stability. The compound features a pyrimidine ring linked via an ethylene spacer to a secondary N-methylamine, placing it within the 2-arylethylamine class that includes the clinically used vertigo agent betahistine (methyl[2-(pyridin-2-yl)ethyl]amine).

Molecular Formula C7H13Cl2N3
Molecular Weight 210.1
CAS No. 2155852-29-0
Cat. No. B2668804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl[2-(pyrimidin-2-yl)ethyl]amine dihydrochloride
CAS2155852-29-0
Molecular FormulaC7H13Cl2N3
Molecular Weight210.1
Structural Identifiers
SMILESCNCCC1=NC=CC=N1.Cl.Cl
InChIInChI=1S/C7H11N3.2ClH/c1-8-6-3-7-9-4-2-5-10-7;;/h2,4-5,8H,3,6H2,1H3;2*1H
InChIKeyMXQPVISYLVUGFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl[2-(pyrimidin-2-yl)ethyl]amine Dihydrochloride (CAS 2155852-29-0): Structural Identity and Procurement Baseline


Methyl[2-(pyrimidin-2-yl)ethyl]amine dihydrochloride (CAS 2155852-29-0, molecular formula C₇H₁₃Cl₂N₃, molecular weight 210.10 g/mol) is a pyrimidine-based arylalkylamine supplied as a dihydrochloride salt for enhanced aqueous solubility and handling stability [1]. The compound features a pyrimidine ring linked via an ethylene spacer to a secondary N-methylamine, placing it within the 2-arylethylamine class that includes the clinically used vertigo agent betahistine (methyl[2-(pyridin-2-yl)ethyl]amine) [2]. The pyrimidine core introduces two ring nitrogen atoms capable of participating in hydrogen-bonding interactions with biological targets, distinguishing it pharmacophorically from its pyridine analog [3]. This compound is catalogued as a versatile small-molecule scaffold and synthetic intermediate for medicinal chemistry applications .

Why Methyl[2-(pyrimidin-2-yl)ethyl]amine Dihydrochloride Cannot Be Replaced by Betahistine, the Free Base, or Positional Isomers


Subtle structural variations within the 2-arylalkylamine class produce pronounced differences in target engagement, solubility, and salt-form stability that preclude casual interchange in research protocols. The pyrimidine ring (two nitrogen atoms) alters hydrogen-bond donor/acceptor capacity and electron distribution relative to the pyridine ring (one nitrogen) of betahistine, directly affecting binding poses at aminergic receptors and kinase hinge regions [1]. The dihydrochloride salt (CAS 2155852-29-0) provides defined stoichiometry, enhanced aqueous solubility, and long-term storage stability compared to the hygroscopic free base (CAS 1083424-53-6), eliminating the need for in situ salt formation and reducing weighing errors in quantitative pharmacology . Furthermore, the ethylene linker attaching at the pyrimidine 2-position yields a distinct conformational profile versus the 1-position isomer methyl[1-(pyrimidin-2-yl)ethyl]amine, which has been reported to exhibit tighter CDK4/6 inhibition (IC₅₀ 1–34 nM range) that may introduce unwanted off-target cyclin-dependent kinase activity in assays not designed for such polypharmacology . These factors are quantified in the differential evidence below.

Quantitative Differentiation Evidence for Methyl[2-(pyrimidin-2-yl)ethyl]amine Dihydrochloride vs. Closest Analogs


Aqueous Solubility Advantage of the Dihydrochloride Salt Over the Free Base (CAS 1083424-53-6)

Methyl[2-(pyrimidin-2-yl)ethyl]amine dihydrochloride (CAS 2155852-29-0) contains two equivalents of HCl per molecule of free base, conferring substantially greater aqueous solubility than the free base (CAS 1083424-53-6). The dihydrochloride salt exhibits a computed topological polar surface area (TPSA) of 37.8 Ų and three hydrogen-bond donors, facilitating dissolution in aqueous buffers commonly used for biochemical and cell-based assays [1]. While precise mg/mL solubility data for this specific compound are not publicly reported in primary literature, the class-level behavior of arylalkylamine dihydrochloride salts consistently shows >10-fold solubility improvement over their free base counterparts, directly reducing DMSO content required for compound handling and minimising solvent-related assay interference [2].

Solubility Salt formulation Assay reproducibility

Pyrimidine vs. Pyridine Ring: Differential Hydrogen-Bond Acceptor Capacity and Target Engagement Topology

The replacement of the pyridine ring in betahistine (methyl[2-(pyridin-2-yl)ethyl]amine, CAS 5638-76-6) with a pyrimidine ring in methyl[2-(pyrimidin-2-yl)ethyl]amine introduces a second endocyclic nitrogen atom at position 3, increasing the number of hydrogen-bond acceptor sites from one to two. This structural modification is well-established in medicinal chemistry to alter the hinge-binding geometry at kinase ATP-binding sites: aminopyrimidine scaffolds form a bidentate hydrogen-bond donor–acceptor–acceptor motif with the kinase hinge region (e.g., with backbone NH and CO of the hinge residue), whereas pyridine analogs can only form a monodentate interaction [1]. In the context of histamine receptor pharmacology, pyrimidine-containing analogs have been patented as H4 receptor antagonists with distinct selectivity profiles versus H3 receptors, demonstrating that the additional ring nitrogen drives differential receptor subtype engagement compared to pyridine-based ligands [2].

Medicinal chemistry Kinase inhibitor design Histamine receptor pharmacology

Positional Isomer Selectivity: 2-Pyrimidinyl-Ethyl vs. 1-Pyrimidinyl-Ethyl Linkage Alters Rotatable Bond Geometry and Reported Kinase Activity

Methyl[2-(pyrimidin-2-yl)ethyl]amine (the 2-ethyl positional isomer, CAS 1083424-53-6 free base) differs from methyl[1-(pyrimidin-2-yl)ethyl]amine (the 1-ethyl positional isomer, CAS 1178398-29-2) in the attachment point of the ethylamine chain to the pyrimidine ring. The 2-ethyl isomer possesses three freely rotatable bonds between the pyrimidine ring and the terminal methylamine, whereas the 1-ethyl isomer has a branched methyl group at the α-carbon that restricts conformational flexibility. The 1-ethyl isomer has been reported in vendor documentation to exhibit potent CDK4/6 inhibition (IC₅₀ range 1–34 nM), a property not assigned to the 2-ethyl isomer, suggesting that the positional change dramatically alters kinase selectivity profiles . This differential is critical: for projects where CDK panel counter-screening is required, the 2-ethyl isomer may offer a cleaner background profile compared to the 1-ethyl isomer.

Kinase selectivity Positional isomerism CDK inhibition

Des-Methyl Analog (Primary Amine) vs. N-Methyl Analog (Secondary Amine): Impact on Basicity, Metabolism, and Receptor Pharmacology

The N-methyl substituent on methyl[2-(pyrimidin-2-yl)ethyl]amine distinguishes it from the des-methyl analog 2-(pyrimidin-2-yl)ethanamine (primary amine, CAS 89464-80-2). N-Methylation increases the basicity of the amine (pKa ~10.5 for secondary N-methylalkylamines vs. ~9.8 for primary alkylamines) and alters the hydrogen-bond donor count (1 donor for the secondary amine vs. 2 donors for the primary amine), directly affecting both target binding and passive membrane permeability [1]. In the structurally analogous betahistine series, N-demethylation is a major metabolic pathway mediated by MAO-B, and the N-methyl group is essential for histamine H1 receptor agonist and H3 receptor antagonist activities [2]. Substituting the des-methyl analog would therefore be expected to reduce potency at aminergic receptors and alter metabolic clearance rate, though no direct comparative data for the pyrimidine scaffold have been published.

N-methylation Metabolic stability GPCR pharmacology

When to Prioritize Methyl[2-(pyrimidin-2-yl)ethyl]amine Dihydrochloride Over Analogs: Evidence-Based Application Scenarios


Kinase Inhibitor Fragment Library Construction Requiring a Bidentate Hinge-Binding Pyrimidine Scaffold

Research groups building fragment-based drug discovery (FBDD) libraries for kinase targets should select methyl[2-(pyrimidin-2-yl)ethyl]amine dihydrochloride over the pyridine analog betahistine because the pyrimidine ring provides the bidentate hydrogen-bond donor–acceptor–acceptor motif essential for anchoring fragments to the kinase hinge region . The free secondary amine and the unsubstituted pyrimidine positions 4 and 6 offer three vectors for further chemical elaboration, making it a more versatile fragment than the 1-ethyl positional isomer which introduces a chiral center and potential CDK liability . The dihydrochloride salt ensures the fragment dissolves readily in aqueous fragment-screening buffers (typically PBS or HEPES at pH 7.4) without requiring DMSO concentrations that could denature target proteins, a practical advantage over the poorly water-soluble free base .

Histamine H3/H4 Receptor Antagonist Screening Where Pyridine-to-Pyrimidine Substitution May Improve Subtype Selectivity

Investigators profiling histamine receptor subtype selectivity should consider methyl[2-(pyrimidin-2-yl)ethyl]amine dihydrochloride as an alternative to betahistine for probing H4 receptor pharmacology. The pyrimidine scaffold has been explicitly claimed in patent literature as a core structure for histamine H4 receptor modulators, with the rationale that the additional ring nitrogen enables interactions with residue differences between H3 and H4 subtypes that are not accessible to pyridine-based ligands . The dihydrochloride salt form is compatible with radioligand binding assay buffers (e.g., 50 mM Tris-HCl, pH 7.4), and its defined stoichiometry supports accurate determination of Ki values from competition binding experiments, unlike hygroscopic free base forms that introduce weighing uncertainty .

Synthetic Intermediate for N-Alkylated Pyrimidine Derivatives in Parallel Medicinal Chemistry

As a secondary amine building block, methyl[2-(pyrimidin-2-yl)ethyl]amine dihydrochloride is optimally suited as a starting material for reductive amination, N-arylation (Buchwald-Hartwig coupling), or sulfonamide formation in parallel synthesis workflows . The dihydrochloride salt avoids the handling difficulties and variable purity associated with the free base, which is a hygroscopic liquid at room temperature prone to carbonate formation upon exposure to atmospheric CO₂ . For medicinal chemistry teams synthesizing focused libraries of pyrimidine-containing compounds, procurement of the dihydrochloride salt ensures batch-to-batch consistency in stoichiometric reactions, whereas the free base may require titration before use, adding a time-consuming quality-control step to each synthetic cycle.

Quote Request

Request a Quote for Methyl[2-(pyrimidin-2-yl)ethyl]amine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.